molecular formula C11H14O2 B1355266 Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]- CAS No. 87771-41-3

Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-

Cat. No. B1355266
CAS RN: 87771-41-3
M. Wt: 178.23 g/mol
InChI Key: MNEFLNSJCTVLTJ-UHFFFAOYSA-N
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Description

“Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.2277 .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-” are not available, similar compounds like Ethanone derivatives undergo various chemical reactions, including condensation with aldehydes to form substituted chalcone derivatives.

Scientific Research Applications

  • Organic Synthesis

    • The ketone group in Ethanone can participate in various organic reactions, making it a potential building block for more complex molecules.
    • As for results or outcomes, the potential lies in the creation of more complex molecules, though no quantitative data was provided.
  • Biological Activity

    • The combination of the ketone and hydroxyl groups in Ethanone could lead to interesting biological properties.
    • No specific results or outcomes were provided, but the implication is that the compound could have interesting effects in biological contexts.
  • Antimicrobial Properties

    • A compound similar to Ethanone, 1- (2-hydroxy-5-methyl phenyl), has demonstrated notable antimicrobial properties.
    • No specific results or outcomes were provided, but the compound has shown promise in antimicrobial applications.
  • Thermophysical Property Datafile for Process Simulators

    • Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- could be used in process simulators like Aspen Plus .
    • No specific results or outcomes were provided .
  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

    • This compound could potentially be used in studies related to oxidation, combustion, and thermal cracking kinetics .
    • No specific results or outcomes were provided .
  • Quantum Tools for IR Spectra Interpretation

    • Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- could potentially be used in the interpretation of IR spectra .
    • No specific results or outcomes were provided .
  • Derivative Synthesis for Antimicrobial Use

    • Derivatives of the requested compound, like 1- (2-hydroxy-3,5-bis ((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been synthesized for antimicrobial applications.
    • No specific results or outcomes were provided.
  • Thermophysical Property Datafile for Process Simulators

    • Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- could be used in process simulators like Aspen Plus .
    • No specific results or outcomes were provided .
  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

    • This compound could potentially be used in studies related to oxidation, combustion, and thermal cracking kinetics .
    • No specific results or outcomes were provided .
  • Quantum Tools for IR Spectra Interpretation

    • Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- could potentially be used in the interpretation of IR spectra .
    • No specific results or outcomes were provided .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-”. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEFLNSJCTVLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543123
Record name 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-

CAS RN

87771-41-3
Record name 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87771-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NH Nilsson, B Malmgren-Hansen, US Thomsen… - 2008 - researchgate.net
This report describes the results of the project, including mapping of products on the market, materials included in artificial turf pitches, chemical analyses and exposure scenarios as …
Number of citations: 33 www.researchgate.net

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